2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid
Description
2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid is a structurally complex organic compound featuring a piperidine core substituted with a sulfonyl group linked to a 5-bromo-2-thienyl moiety and a propanoic acid side chain. The propanoic acid moiety contributes to solubility in aqueous environments and may facilitate interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S2/c1-8(12(15)16)9-4-6-14(7-5-9)20(17,18)11-3-2-10(13)19-11/h2-3,8-9H,4-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPGETIDKNWVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165778 | |
| Record name | 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-23-8 | |
| Record name | 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid typically involves multi-step organic reactions. The process integrates functional group transformations and coupling reactions to achieve the desired molecular framework. Key steps in the synthesis include:
Reaction Conditions and Optimization
The preparation of this compound requires careful optimization of reaction parameters, including temperature, solvent choice, and reagent concentrations. Below are some critical considerations:
Purification Techniques
After synthesis, purification is essential to isolate 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid in its pure form. Common methods include:
Summary Table of Key Reagents and Intermediates
| Intermediate/Step | Reagents Used | Purpose |
|---|---|---|
| Bromothiophene Formation | NBS, Bromine | Selective bromination |
| Sulfonation | Chlorosulfonic Acid | Introduction of sulfonyl group |
| Piperidine Functionalization | Alkylating agents | Substitution at piperidine ring |
| Coupling Reaction | DMF, TEA | Formation of final structure |
| Acidification | CO₂, Base | Introduction of carboxylic acid |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by three key functional groups:
- Carboxylic acid (propanoic acid moiety)
- Sulfonyl group (linked to the piperidine ring)
- Bromothienyl substituent (5-bromo-2-thienyl group)
Each group participates in distinct chemical transformations, as outlined below.
Carboxylic Acid Reactions
The propanoic acid group undergoes typical acid-derived reactions:
Sulfonyl Group Reactivity
The sulfonyl group facilitates nucleophilic substitution and stabilization of intermediates:
Bromothienyl Substitution
The 5-bromo-2-thienyl group participates in cross-coupling reactions:
Piperidine Ring Modifications
The piperidine ring undergoes functionalization at the nitrogen or carbon centers:
Reaction Optimization Insights
Scientific Research Applications
2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Piperidine Cores
Piperidine derivatives are common in medicinal chemistry due to their conformational flexibility and bioactivity. Key comparisons include:
- 2-(4,4-Difluoropiperidin-1-yl)butanoic Acid: Replacing the bromothienyl sulfonyl group with difluoropiperidine reduces steric hindrance and alters electronic properties. The butanoic acid chain (vs. propanoic acid) may improve lipid solubility, affecting membrane permeability .
- 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic Acid: The hydroxyl group on the piperidine ring introduces hydrogen-bonding capability, which could enhance receptor binding specificity.
Sulfonyl-Containing Compounds
Sulfonyl groups are critical for interactions with enzymes (e.g., proteases) and transporters. Comparable compounds include:
- This compound lacks the bromothienyl heterocycle, which may reduce its aromatic stacking capabilities compared to the target compound .
- 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic Acid: The thieno-pyrimidine ring system enhances π-π interactions, but the sulfanyl (vs. sulfonyl) group reduces oxidative stability and electrophilicity .
Brominated Heterocycles
Bromine substitution influences both reactivity and bioactivity. Examples include:
- The absence of a piperidine ring simplifies the structure but reduces conformational diversity .
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid :
- Substituting thienyl with pyridinyl introduces nitrogen-based hydrogen-bonding sites. The bromine’s position on the pyridine ring may enhance interactions with nucleic acids or metal ions .
Propanoic Acid Derivatives
The carboxylic acid group is pivotal for solubility and ionic interactions. Notable analogs:
- However, the lack of a sulfonyl-piperidine component limits its versatility in targeting enzymes .
Comparative Analysis Table
Q & A
Q. What synthetic strategies are recommended for preparing 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid, and what are critical reaction steps?
- Methodological Answer :
Synthesis typically involves:- Piperidine Functionalization : Introduce the sulfonyl group via sulfonylation of piperidine using 5-bromo-2-thienylsulfonyl chloride under anhydrous conditions (e.g., DCM, base like TEA) .
- Propanoic Acid Attachment : Couple the sulfonylated piperidine with a propanoic acid derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., TFA) .
Critical Steps : Monitor sulfonylation efficiency via TLC and optimize reaction time to avoid over-sulfonation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the sulfonyl group (¹H NMR: δ 7.2–7.5 ppm for thienyl protons; ¹³C NMR: ~110 ppm for brominated thiophene carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with ≤2 ppm error .
- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) stretches .
Q. What analytical methods ensure purity ≥95% for pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Monitor purity at 254 nm and ensure a single peak with ≥95% area .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How to design experiments to evaluate its potential as a GPR40 agonist?
- Methodological Answer :
- In Vitro Assays :
- Calcium Flux Assays : Use HEK293 cells transfected with human GPR40. Measure intracellular Ca²⁺ using Fura-2 AM dye; EC₅₀ values indicate potency .
- Insulin Secretion : Test in INS-1E β-cells under glucose-stimulated conditions (e.g., 16.7 mM glucose) .
- In Vivo Models :
- Obese Rats : Administer compound orally and monitor glucose tolerance (OGTT) and plasma insulin levels .
- GPR40 Knockout Mice : Confirm target specificity by comparing effects in wild-type vs. knockout models .
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and exposure .
- Metabolite Screening : Identify active/inactive metabolites using liver microsomes and compare with parent compound activity .
- Dose Optimization : Conduct dose-response studies in vivo to align effective doses with in vitro EC₅₀ values .
Q. What methodologies are recommended to analyze its effects on metabolic parameters?
- Methodological Answer :
- Glucose Homeostasis : Use hyperinsulinemic-euglycemic clamps in rodents to assess insulin sensitivity .
- Hormonal Profiling : Quantify glucagon-like peptide-1 (GLP-1) via ELISA in portal vein samples post-administration .
- Lipid Metabolism : Measure free fatty acid (FFA) levels and adipocyte lipolysis in vitro (3T3-L1 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
